2-Methyl-N3-(4-(pyridin-3-yl)pyriMidin-2-yl)pyridine-3,5-diaMine
Overview
Description
2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine is a complex organic compound characterized by its pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-aminopyridine with 4-(pyridin-3-yl)pyrimidin-2-ylamine under specific conditions such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles or electrophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
4-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine
2-Methyl-N3-(4-(pyrimidin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine
Uniqueness: 2-Methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)pyridine-3,5-diamine stands out due to its specific substitution pattern on the pyridine and pyrimidine rings, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)pyridine-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-14(7-12(16)9-19-10)21-15-18-6-4-13(20-15)11-3-2-5-17-8-11/h2-9H,16H2,1H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFTSBJDCCWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-81-0 | |
Record name | 2-Methyl-N3-(4-(3-pyridinyl)-2-pyrimidinyl)-3,5-pyridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-N3-(4-(3-PYRIDINYL)-2-PYRIMIDINYL)-3,5-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N9JY3GCL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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